molecular formula C17H18N2O5 B12293124 Velnacrine fumarate CAS No. 333408-28-9

Velnacrine fumarate

Cat. No.: B12293124
CAS No.: 333408-28-9
M. Wt: 330.33 g/mol
InChI Key: NEEKVKZFYBQFGT-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velnacrine fumarate is a chemical compound known for its potent cholinesterase inhibitory properties. It is a derivative of acridine and has been primarily developed for its potential therapeutic effects in treating Alzheimer’s disease. The compound enhances cholinergic functions, which are crucial for cognitive processes such as learning and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of velnacrine fumarate involves multiple steps, starting with the preparation of the acridine nucleus. The process typically includes the cyclization of appropriate precursors under controlled conditions. The fumarate salt is then formed by reacting the base compound with fumaric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Velnacrine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the acridine ring .

Scientific Research Applications

    Chemistry: Used as a model compound for studying cholinesterase inhibition and related biochemical pathways.

    Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.

    Medicine: Developed as a therapeutic agent for Alzheimer’s disease, showing promise in improving cognitive functions in preclinical and clinical studies.

    Industry: Utilized in the development of diagnostic tools and assays for cholinesterase activity.

Mechanism of Action

The primary mechanism of action of velnacrine fumarate involves the inhibition of cholinesterase enzymes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which is crucial for cognitive functions. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

Uniqueness of Velnacrine Fumarate: this compound stands out due to its specific structural modifications, which enhance its potency and selectivity as a cholinesterase inhibitor. Its fumarate salt form also improves its pharmacokinetic properties, making it a more effective therapeutic agent .

Biological Activity

Velnacrine fumarate is a derivative of tacrine, primarily developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease (AD). This compound has been studied for its potential to enhance cholinergic neurotransmission, thereby improving cognitive function in patients with AD. This article delves into the biological activity of this compound, examining its efficacy, safety profile, and underlying mechanisms through various studies.

Velnacrine acts as a centrally acting cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter critical for memory and learning. This mechanism is particularly relevant in Alzheimer's disease, where cholinergic deficits are prominent.

Efficacy in Clinical Trials

Several clinical trials have assessed the efficacy of this compound in AD patients. The key findings from these studies are summarized in the table below:

Study Participants Dosage Duration Primary Endpoint Results
Cutler et al. (1990) 152 (Placebo), 149 (150 mg), 148 (225 mg)150 mg/d, 225 mg/d24 weeksCognitive behavior and memory components of ADASSignificant improvement in both velnacrine groups compared to placebo (P < .05)
Zemlan et al. (1996) 73510, 25, 50, 75 mg t.i.d.6 weeksADAS-Cog and Clinical Global ImpressionSignificant improvement in cognitive subscale (P < .001)
Antuono et al. (1995) 899Various dosages>2 weeksVarious cognitive measuresModest benefits reported; safety concerns noted

Safety Profile

While Velnacrine has shown efficacy in improving cognitive function, its safety profile raises concerns. The most common adverse effects include:

  • Liver Function Abnormalities : Elevated liver transaminases were reported in a significant percentage of patients. In one study, asymptomatic elevations were observed in approximately 29% of patients receiving Velnacrine .
  • Gastrointestinal Issues : Diarrhea was the most frequently reported side effect, affecting around 36% of patients on placebo compared to 28% and 30% on Velnacrine .
  • Withdrawal Rates : Higher rates of treatment discontinuation due to adverse events were noted in groups receiving Velnacrine compared to placebo .

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

  • Case Study A : A patient with mild-to-moderate AD showed significant cognitive improvement after switching from placebo to Velnacrine at a dosage of 225 mg/d over six months. The patient demonstrated enhanced performance on memory tasks and improved daily functioning.
  • Case Study B : Another patient experienced elevated liver enzymes after three months on Velnacrine, leading to discontinuation of treatment. This underscores the importance of regular monitoring for liver function during therapy.

Properties

CAS No.

333408-28-9

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NEEKVKZFYBQFGT-WLHGVMLRSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.